molecular formula C11H12Br2OS B13195812 3-(3,5-Dibromophenyl)-2-methylthiolan-3-ol

3-(3,5-Dibromophenyl)-2-methylthiolan-3-ol

Cat. No.: B13195812
M. Wt: 352.09 g/mol
InChI Key: HYDWTGZUKWWISR-UHFFFAOYSA-N
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Description

3-(3,5-Dibromophenyl)-2-methylthiolan-3-ol is an organic compound characterized by the presence of a thiolane ring substituted with a 3,5-dibromophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dibromophenyl)-2-methylthiolan-3-ol typically involves the reaction of 3,5-dibromobenzyl chloride with 2-methylthiolane-3-ol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction mechanism involves nucleophilic substitution, where the hydroxyl group of 2-methylthiolane-3-ol attacks the benzyl chloride, leading to the formation of the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dibromophenyl)-2-methylthiolan-3-ol undergoes various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Amines or thiols; reactions are often performed in polar solvents such as dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding thiol.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

3-(3,5-Dibromophenyl)-2-methylthiolan-3-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3,5-Dibromophenyl)-2-methylthiolan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromine atoms and thiolane ring play crucial roles in its binding affinity and activity. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, the compound’s ability to undergo oxidation and reduction reactions can influence its biological activity by modulating redox-sensitive pathways.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dibromophenyl-functionalized imidazolium salts: These compounds share the 3,5-dibromophenyl group but differ in their core structures and applications.

    3,5-Dibromophenyl acetate: Another compound with the 3,5-dibromophenyl group, used in different chemical contexts.

Uniqueness

3-(3,5-Dibromophenyl)-2-methylthiolan-3-ol is unique due to its thiolane ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H12Br2OS

Molecular Weight

352.09 g/mol

IUPAC Name

3-(3,5-dibromophenyl)-2-methylthiolan-3-ol

InChI

InChI=1S/C11H12Br2OS/c1-7-11(14,2-3-15-7)8-4-9(12)6-10(13)5-8/h4-7,14H,2-3H2,1H3

InChI Key

HYDWTGZUKWWISR-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCS1)(C2=CC(=CC(=C2)Br)Br)O

Origin of Product

United States

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